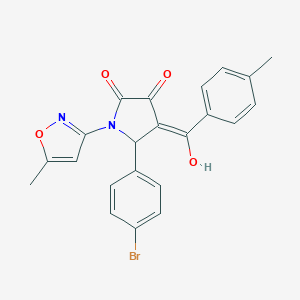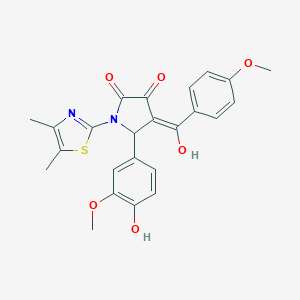
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BRD0705, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of studies to investigate the mechanisms of action of various biological processes.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to bind to and inhibit the activity of GSK3β. This enzyme plays a key role in a number of cellular processes, and its dysregulation has been implicated in a variety of diseases including Alzheimer's disease, diabetes, and cancer. By inhibiting the activity of GSK3β, this compound has the potential to modulate these disease processes and improve outcomes for patients.
Biochemical and Physiological Effects
In addition to its effects on GSK3β, this compound has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has potential implications for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research is its specificity for GSK3β. This allows researchers to study the effects of GSK3β inhibition without the confounding effects of other compounds that may affect other enzymes or pathways. However, one limitation of using this compound is its relatively low potency compared to other GSK3β inhibitors. This may limit its usefulness in certain experiments or applications.
Direcciones Futuras
There are a number of potential future directions for research on 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to fully understand the mechanisms of action of this compound and its effects on other cellular processes beyond GSK3β inhibition.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with malonic acid in the presence of acetic anhydride and pyridine to form 5-(4-bromophenyl)-2,4-dioxobutanoic acid. This compound is then reacted with 4-methylbenzoyl chloride and sodium hydride to form 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,4-dioxobutanoic acid. The final step involves the reaction of this compound with hydroxylamine hydrochloride and sodium acetate to form the final product, this compound.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been used in a number of scientific studies to investigate the mechanisms of action of various biological processes. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in a number of cellular processes including glucose metabolism, cell proliferation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro, and has been studied as a potential anti-cancer agent.
Propiedades
Fórmula molecular |
C22H17BrN2O4 |
|---|---|
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H17BrN2O4/c1-12-3-5-15(6-4-12)20(26)18-19(14-7-9-16(23)10-8-14)25(22(28)21(18)27)17-11-13(2)29-24-17/h3-11,19,26H,1-2H3/b20-18+ |
Clave InChI |
VXMSXMNGIGANKT-CZIZESTLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265372.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265375.png)
![(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265377.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265379.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265381.png)


![(E)-{2-(4-bromophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265386.png)
![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(diethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265389.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265391.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265402.png)